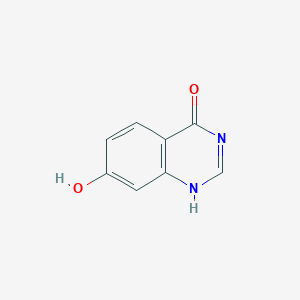

Quinazoline-4,7-diol

説明

Quinazoline-4,7-diol is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4,7-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid with formamide under acidic conditions, followed by oxidation to yield this compound. Another method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

化学反応の分析

Types of Reactions: Quinazoline-4,7-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline-4,7-dione.

Reduction: Reduction of this compound can yield dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Quinazoline-4,7-dione.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

科学的研究の応用

Biological Activities

Quinazoline-4,7-diol has been extensively studied for its biological activities, particularly in the context of medicinal applications. The compound exhibits a range of pharmacological effects:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. This compound and its analogs have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of tyrosine kinases involved in cancer proliferation.

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways related to cell survival and growth.

For instance, certain derivatives demonstrated potent activity against specific cancer types with IC50 values in the nanomolar range .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has shown that quinazoline derivatives can modulate inflammatory responses by inhibiting key signaling pathways (e.g., IL-4/IL-13-STAT6) involved in inflammation . This positions them as potential therapeutic agents for inflammatory diseases.

Medicinal Chemistry

The medicinal chemistry of quinazoline derivatives is rich with applications targeting various diseases:

Structure-Activity Relationships (SAR)

Understanding the SAR of quinazoline compounds is crucial for optimizing their efficacy and selectivity against biological targets. Modifications at specific positions on the quinazoline ring significantly influence their pharmacological profiles .

Drug Development

This compound has been explored as a lead compound in drug development pipelines for conditions such as cancer, tuberculosis, and malaria. Its derivatives have been synthesized and tested for improved potency and reduced toxicity .

Industrial Applications

Beyond medicinal uses, quinazoline compounds are utilized in various industrial applications:

- Dyes and Pigments: Quinazoline derivatives are employed in synthesizing dyes due to their stable chemical properties.

- Agrochemicals: They are explored for use in pesticides and herbicides owing to their biological activity against pests .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

The mechanism of action of quinazoline-4,7-diol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.

類似化合物との比較

Quinazoline-4,7-diol can be compared with other quinazoline derivatives such as:

Quinazoline-2,4-diol: Another dihydroxyquinazoline with different substitution patterns.

Quinazoline-4,6-diol: Differing in the position of hydroxyl groups.

Quinazoline-4,7-dione: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

生物活性

Quinazoline-4,7-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

Quinazoline derivatives, including this compound, have been recognized for their broad spectrum of biological activities, particularly in cancer therapy and antimicrobial applications. The structural features of quinazolines contribute to their ability to interact with various biological targets.

Target Interactions:

this compound has been shown to act as an enzyme inhibitor and modulate several biochemical pathways. For instance, it can inhibit the IL-4/IL-13-STAT6 signaling pathway, which is crucial in inflammatory responses. Additionally, it has been identified as a competitive inhibitor of ATP binding in the PhoP/PhoQ two-component system of Salmonella enterica, demonstrating its potential as an antivirulence agent .

Pharmacokinetics:

The pharmacokinetic properties of this compound influence its bioavailability and therapeutic efficacy. Factors such as solubility and metabolic stability are critical for its performance in biological systems.

Biological Activities

-

Anticancer Properties:

- Quinazoline derivatives have been extensively studied for their anticancer effects. For example, compounds with structural modifications at the 6 and 7 positions have shown enhanced cytotoxic activity against various cancer cell lines, including those with mutations in the EGFR (Epidermal Growth Factor Receptor) pathway .

- A study demonstrated that specific substitutions on the quinazoline core significantly improve the inhibitory activity against EGFR, with some derivatives exhibiting IC50 values as low as 1 nM against resistant cancer cell lines .

- Antimicrobial Activity:

-

Anti-inflammatory Effects:

- The compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. This is particularly relevant in conditions characterized by excessive inflammatory responses.

Case Studies and Research Findings

特性

IUPAC Name |

7-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXOACZDUZRDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421342 | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-25-8 | |

| Record name | 7-Hydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。